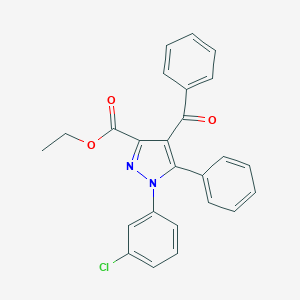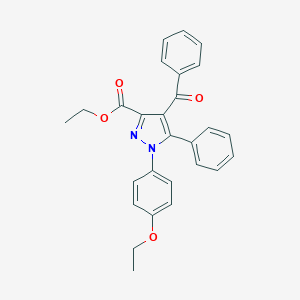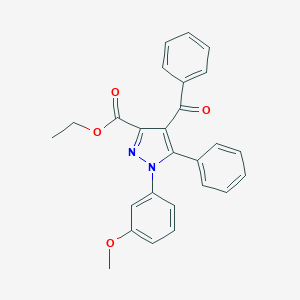![molecular formula C26H21ClN4O2 B292400 Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292400.png)
Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of triazolopyrimidine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and to inhibit the activity of certain enzymes involved in inflammation. The compound has also been shown to exhibit antiviral and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. The compound has also been shown to exhibit potent biological activities, making it a useful tool for studying various biological processes. However, the compound has certain limitations, such as its poor solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to study its potential applications in the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders. Additionally, the compound could be modified to improve its solubility and reduce its toxicity, making it a more viable candidate for drug development.
Conclusion:
Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been carried out using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, and 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid hydrazide in the presence of a catalyst. The reaction is carried out in ethanol at reflux temperature for several hours to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has potential applications in medicinal chemistry. This compound has been reported to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as an anti-inflammatory agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
Molekularformel |
C26H21ClN4O2 |
|---|---|
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
ethyl 1-(4-chlorophenyl)-5,7-diphenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C26H21ClN4O2/c1-2-33-25(32)24-29-31(21-15-13-20(27)14-16-21)26-28-22(18-9-5-3-6-10-18)17-23(30(24)26)19-11-7-4-8-12-19/h3-17,23H,2H2,1H3 |
InChI-Schlüssel |
HZNVIUMVBLPRRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-5-imino-4-[(3-methoxyphenyl)hydrazinylidene]-1-phenylpyrazolidin-3-one](/img/structure/B292317.png)
![Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292320.png)
![Ethyl 7-anilino-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292321.png)
![ethyl 4-benzoyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B292322.png)






![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292335.png)
![3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292336.png)
![2-(4-ethoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292337.png)
![2-(3-methoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292338.png)